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molecular formula C17H19NO2 B8318741 Ethyl 6-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Ethyl 6-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B8318741
M. Wt: 269.34 g/mol
InChI Key: PZEOYTKCOCBUGD-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

The title compound was synthesized from ethyl 6-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate and NaOH according to General Procedure 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[C:12]2[NH:13][C:14]([C:16]([O:18]CC)=[O:17])=[CH:15][C:11]=2[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>>[CH2:1]([CH:8]1[C:12]2[NH:13][C:14]([C:16]([OH:18])=[O:17])=[CH:15][C:11]=2[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCC2=C1NC(=C2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCC2=C1NC(=C2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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